Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
Description
This compound belongs to the triazoloquinoxaline family, characterized by a fused heterocyclic core combining triazole and quinoxaline moieties. The structure includes a 1-ethyl-substituted triazoloquinoxaline linked via a sulfanyl-acetamido bridge to an ethyl benzoate group. Such derivatives are investigated for their cytotoxic properties, particularly as dual inhibitors of EGFR kinase and tubulin polymerization, making them candidates for anticancer drug development .
Properties
IUPAC Name |
ethyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-18-25-26-20-21(24-16-7-5-6-8-17(16)27(18)20)31-13-19(28)23-15-11-9-14(10-12-15)22(29)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDLJXOWNCOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Synthesis of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Formation of the Thioacetyl Intermediate: The next step involves the reaction of the triazoloquinoxaline core with thioacetic acid to form the thioacetyl intermediate.
Coupling with Ethyl 4-Aminobenzoate: Finally, the thioacetyl intermediate is coupled with ethyl 4-aminobenzoate under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinoxaline core.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoxaline derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Studies have demonstrated that compounds containing the quinoxaline structure can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. The incorporation of the triazole group enhances the compound's potency and selectivity against cancer cell lines .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. Research indicates that derivatives of quinoxaline can disrupt microbial cell functions, making them potential candidates for developing new antibiotics. Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has been tested in vitro against several pathogens, showing effective inhibition rates comparable to conventional antibiotics .
Pharmacological Applications
Enzyme Inhibition
This compound has been identified as a potential inhibitor of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling pathways. By inhibiting PDEs, the compound may enhance the levels of cyclic nucleotides (cAMP and cGMP), leading to various therapeutic effects including vasodilation and improved cardiac function .
Neuroprotective Effects
Recent studies suggest that quinoxaline derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer’s and Parkinson’s . this compound is being investigated for its effects on neuroinflammation and neuronal survival.
Material Science Applications
Organic Electronics
The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improved charge transport characteristics .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Efficacy of Quinoxaline Derivatives | Investigated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell proliferation in EGFR-overexpressing cells |
| Antimicrobial Activity Assessment | Evaluated against Gram-positive and Gram-negative bacteria | Demonstrated MIC values comparable to standard antibiotics |
| Neuroprotective Potential | Explored effects on neuronal cell lines under oxidative stress | Indicated reduced apoptosis and enhanced cell viability |
Mechanism of Action
The mechanism of action of Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s analogs vary in substituents on the triazoloquinoxaline core, the position of functional groups, and the nature of the aromatic substituents. These modifications influence molecular weight, solubility, and target binding efficacy. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of Analogous Compounds
*Estimated based on structural similarity to F989-0833 .
Impact of Substituents on Activity
- Core Modifications: Replacement of quinoxaline with pyridine (e.g., triazolopyridine in L860-0255) reduces molecular weight and aromatic surface area, likely altering binding to large hydrophobic pockets in targets like EGFR .
Positional Isomerism :
Pharmacological Profiles
- Anticancer Activity: The parent compound and its triazoloquinoxaline analogs (e.g., F989-0833, CM915186) show promise in dual EGFR/tubulin inhibition, critical for overcoming drug resistance in cancers . The triazolopyridine derivative (L860-0255) may exhibit reduced tubulin affinity due to its smaller core but could target kinases with narrower active sites .
Metabolic Considerations :
- Ester-containing derivatives (e.g., ethyl benzoate) are prone to hydrolysis, whereas amide-based analogs (e.g., CM933988) may demonstrate prolonged plasma half-lives .
Biological Activity
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a quinoxaline moiety, which is known for diverse biological activities. The synthesis typically involves multiple steps starting from the preparation of the quinoxaline core through the condensation of o-phenylenediamine with a diketone. The ethyl group and sulfanyl functional groups are introduced in subsequent steps to yield the final product .
Anticonvulsant Properties
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline possess significant anticonvulsant properties. A study evaluating various quinoxaline derivatives showed that some synthesized compounds exhibited promising anticonvulsant activities when tested in metrazol-induced convulsion models. Notably, specific derivatives demonstrated efficacy comparable to established anticonvulsants like phenobarbitone sodium .
Antimicrobial Activity
The compound also shows potential antimicrobial effects. Sulfur-containing heterocycles have been reported to exhibit antibacterial and antifungal activities. For example, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may share similar properties due to its structural characteristics .
Study 1: Anticonvulsant Evaluation
A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their anticonvulsant activity. Among the tested compounds, two demonstrated superior efficacy in reducing seizure activity in animal models compared to standard treatments. The results highlighted the potential of these derivatives as therapeutic agents for epilepsy .
Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, several derivatives were screened against common pathogens. Compounds containing the quinoxaline structure exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. This suggests that this compound could be developed into a new class of antimicrobial agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
